Cyclobutyl 4-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]piperidine-1-carboxylate
Description
Cyclobutyl 4-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]piperidine-1-carboxylate is a synthetic compound of significant interest in various scientific fields
Properties
IUPAC Name |
cyclobutyl 4-[[[dimethyl(oxo)-λ6-sulfanylidene]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S/c1-19(2,17)14-10-11-6-8-15(9-7-11)13(16)18-12-4-3-5-12/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJJIYVCOQDZAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NCC1CCN(CC1)C(=O)OC2CCC2)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl 4-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]piperidine-1-carboxylate can be approached through multi-step organic synthesis techniques. Generally, the preparation involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized using a suitable precursor like 1,5-diaminopentane, through a cyclization reaction under acidic conditions.
Attachment of the Cyclobutyl Group: The cyclobutyl moiety is introduced via a nucleophilic substitution reaction, using a cyclobutyl halide.
Dimethyl(oxo)-lambda6-sulfanylidene Modification: This critical step often involves a sulfur-containing reagent like dimethyl sulfoxide in the presence of an oxidizing agent.
Industrial Production Methods
In industrial settings, the synthesis of this compound is optimized for large-scale production. This typically includes:
Optimization of Reaction Conditions: Higher temperatures and pressures are employed to increase reaction rates.
Use of Catalysts: Catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO2) are often used to enhance yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl 4-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the lambda6-sulfanylidene group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the cyclobutyl and piperidine moieties.
Common Reagents and Conditions
Typical reagents used in reactions involving this compound include:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the conditions and specific reagents used. Common products include:
Sulfoxides and Sulfones: Result from oxidation reactions.
Reduced Piperidine Derivatives: Formed from reduction reactions.
Substituted Cyclobutyl Compounds: From various substitution reactions.
Scientific Research Applications
Cyclobutyl 4-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]piperidine-1-carboxylate is utilized across multiple research fields:
Chemistry: As an intermediate in organic synthesis and a model compound for studying reaction mechanisms.
Biology: Inhibitor studies for enzymatic pathways, particularly those involving sulfur-containing groups.
Medicine: Potential pharmacological applications as enzyme inhibitors or novel therapeutic agents.
Industry: Intermediate for the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which Cyclobutyl 4-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]piperidine-1-carboxylate exerts its effects involves:
Enzyme Inhibition: The compound can bind to enzyme active sites, particularly those with sulfur-sensing domains, inhibiting their activity.
Molecular Targets: Includes oxidoreductases and transferases.
Pathways Involved: Redox regulation and metabolic pathways are primarily affected.
Comparison with Similar Compounds
Comparison
Cyclobutyl 4-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]piperidine-1-carboxylate stands out due to its unique structure and versatile reactivity compared to similar compounds.
Similar Compounds
Cyclobutyl 4-aminopiperidine-1-carboxylate: Lacks the sulfur-containing group, resulting in different reactivity.
4-[[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]piperidine-1-carboxylate: Missing the cyclobutyl group, altering its chemical behavior.
Cyclobutyl piperidine-1-carboxylate: Simpler structure without the dimethyl(oxo)-lambda6-sulfanylidene modification.
This compound's distinct features and reactivity make it a valuable subject of study in various scientific fields
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
